2-Cyclopentyl-N-[3-(furan-3-YL)-3-hydroxypropyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopentyl-N-[3-(furan-3-YL)-3-hydroxypropyl]acetamide is an organic compound that features a cyclopentyl group, a furan ring, and a hydroxypropyl chain attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-N-[3-(furan-3-YL)-3-hydroxypropyl]acetamide typically involves the following steps:
Formation of the Hydroxypropyl Chain: The hydroxypropyl chain can be synthesized through the reaction of a suitable furan derivative with a propylene oxide under basic conditions.
Attachment of the Cyclopentyl Group: The cyclopentyl group can be introduced via a Grignard reaction, where cyclopentyl magnesium bromide reacts with an appropriate intermediate.
Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-N-[3-(furan-3-YL)-3-hydroxypropyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The furan ring can be reduced to a tetrahydrofuran ring using hydrogenation catalysts like Pd/C (Palladium on carbon).
Substitution: The acetamide group can undergo nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or other oxidizing agents.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Alkyl halides, bases like NaOH (Sodium hydroxide).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of N-alkylated acetamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-N-[3-(furan-3-YL)-3-hydroxypropyl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxypropyl chain and furan ring may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-cyclopentyl-N-(2-(furan-3-yl)ethyl)acetamide
- 2-cyclopentyl-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide
Uniqueness
2-Cyclopentyl-N-[3-(furan-3-YL)-3-hydroxypropyl]acetamide is unique due to the presence of the hydroxypropyl chain, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Properties
IUPAC Name |
2-cyclopentyl-N-[3-(furan-3-yl)-3-hydroxypropyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c16-13(12-6-8-18-10-12)5-7-15-14(17)9-11-3-1-2-4-11/h6,8,10-11,13,16H,1-5,7,9H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDXRNBXXLHSNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCCC(C2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.